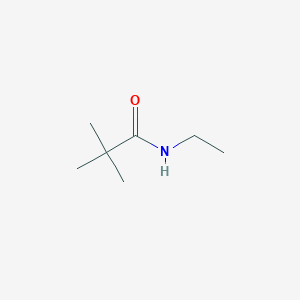

N-ethyl-2,2-dimethylpropanamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-8-6(9)7(2,3)4/h5H2,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMYVGUJSCZEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336040 | |

| Record name | N-ethyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14278-29-6 | |

| Record name | N-ethyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-ethyl-2,2-dimethylpropanamide CAS number and IUPAC name

An In-depth Technical Guide to N-ethyl-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and a plausible synthetic route. Due to the limited availability of published data on this specific compound, this guide also presents a generalized experimental workflow for the characterization of novel chemical entities, which is relevant for the target audience of researchers and drug development professionals.

Chemical Identification

The fundamental identifiers for this compound are crucial for its accurate documentation and procurement.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14278-29-6[1] |

| Molecular Formula | C7H15NO[1] |

| SMILES | CCNC(=O)C(C)(C)C[1] |

| InChIKey | ICMYVGUJSCZEMG-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of this compound is provided below. These properties are essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem (Computed)[1] |

| XLogP3 | 1.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 129.115364102 Da | PubChem (Computed)[1] |

| Polar Surface Area | 29.1 Ų | PubChem (Computed)[1] |

| Kovats Retention Index (Standard non-polar) | 1077, 1000 | NIST Mass Spectrometry Data Center[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for synthesizing amides is the reaction of a carboxylic acid chloride with an amine. In this case, this compound can be synthesized by the reaction of 2,2-dimethylpropanoyl chloride with ethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of this compound based on the synthesis of a structurally similar compound, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide[2].

-

Reaction Setup: Dissolve ethylamine in a dry solvent such as dichloromethane and cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add 2,2-dimethylpropanoyl chloride to the cooled solution. Subsequently, add a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with an aqueous solution, such as 10% sodium bicarbonate, to remove any unreacted acid chloride and the hydrochloride salt.

-

Isolation and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological and Pharmacological Profile

There is a notable lack of publicly available data on the specific biological activity, mechanism of action, or pharmacological applications of this compound. However, the amide functional group is a common feature in many biologically active molecules, exhibiting a wide range of activities[2].

For a novel compound like this compound, a typical drug discovery and development workflow would be initiated to explore its potential biological activities.

References

In-Depth Technical Guide: Physical Properties of N-ethyl-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-ethyl-2,2-dimethylpropanamide (CAS No: 14278-29-6). Due to a lack of experimentally determined data in publicly accessible literature, this guide primarily presents computed values obtained from reputable chemical databases. Additionally, it outlines generalized experimental protocols for the determination of key physical properties, which can be applied to this compound in a laboratory setting.

Core Compound Information

This compound is a tertiary amide with the molecular formula C₇H₁₅NO. Its structure consists of a propanamide backbone with a tert-butyl group attached to the carbonyl carbon and an ethyl group attached to the nitrogen atom.

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14278-29-6 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Canonical SMILES | CCNC(=O)C(C)(C)C |

Computed Physical Properties

The following tables summarize the computed physical and thermodynamic properties for this compound. These values are derived from computational models and provide valuable estimates in the absence of experimental data.

Table 2: Computed Physical Properties [1][2]

| Property | Value | Unit | Source |

| Boiling Point | 460.37 | K | Joback Calculated |

| logP (Octanol-Water Partition Coefficient) | 1.169 | Crippen Calculated | |

| Log10 of Water Solubility | -1.48 | Crippen Calculated | |

| McGowan's Characteristic Volume (McVol) | 121.040 | ml/mol | McGowan Calculated |

| Critical Pressure (Pc) | 3103.64 | kPa | Joback Calculated |

| Kovats Retention Index (Standard non-polar) | 1000.00; 1077.00 | NIST |

Table 3: Computed Thermodynamic Properties [2]

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -28.63 | kJ/mol | Joback Calculated |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -255.67 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.17 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 43.06 | kJ/mol | Joback Calculated |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the acylation of ethylamine with pivaloyl chloride.

Materials:

-

Ethylamine

-

Pivaloyl chloride

-

Anhydrous diethyl ether (or a similar aprotic solvent)

-

Triethylamine (or another suitable base)

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add pivaloyl chloride dropwise to the stirred solution. To neutralize the HCl generated during the reaction, a non-nucleophilic base like triethylamine can be added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Determination of Boiling Point (Thiele Tube Method)

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small rubber band

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level slightly above the side arm.

-

Attach a small test tube containing about 0.5 mL of the sample to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the sample.

-

Clamp the Thiele tube and immerse the thermometer and sample in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cease heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermostat

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a thermostat at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer, then fill it with the sample of this compound.

-

Repeat the thermostating and weighing process.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Solubility in Water (Qualitative)

Materials:

-

Test tubes

-

Sample of this compound

-

Distilled water

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of distilled water to a test tube.

-

Add a few drops of this compound to the test tube.

-

Vigorously mix the contents using a vortex mixer for about 30 seconds.

-

Allow the mixture to stand and observe if the sample dissolves completely, forms a separate layer, or appears as a cloudy suspension, which indicates its solubility.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and a general workflow for determining its boiling point.

Caption: Synthesis workflow for this compound.

Caption: Workflow for boiling point determination.

References

An In-depth Technical Guide to the Solubility of N-ethyl-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-ethyl-2,2-dimethylpropanamide. Due to a scarcity of publicly available experimental data on this specific compound, this document focuses on providing a calculated water solubility value and detailing robust experimental protocols for determining its solubility in a variety of solvents. This information is intended to empower researchers to generate precise and reliable solubility data for their specific applications.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. In the context of drug development and chemical research, understanding the solubility of a compound like this compound is critical for formulation, bioavailability, and process chemistry.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for this compound in various organic and inorganic solvents is limited in publicly accessible literature. However, a calculated value for its water solubility is available.

| Solvent | Temperature (°C) | Solubility | Method |

| Water | Not Specified | log10(S) = -1.48 (mol/L) | Calculated[1] |

Note: This table will be updated as more experimental data becomes available. Researchers are strongly encouraged to determine solubility experimentally in their solvents of interest using the protocols outlined below.

Experimental Protocols for Solubility Determination

To address the lack of specific experimental data, this section provides detailed methodologies for three common and reliable techniques for determining the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid solute in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.

-

The presence of undissolved solid is crucial to confirm that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) that is compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

UV-Visible (UV-Vis) Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range. It is a sensitive technique that requires the generation of a standard calibration curve.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, accurately measured volume of the clear, filtered supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining solubility, especially in complex mixtures or when the compound lacks a strong UV-Vis chromophore (if a suitable detector like a Refractive Index or Evaporative Light Scattering Detector is used).

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Develop a suitable chromatographic method (column, mobile phase, flow rate, and detector settings) to obtain a well-resolved peak for the analyte.

-

Plot a graph of peak area (or peak height) versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, accurately measured volume of the clear, filtered supernatant from the saturated solution.

-

Dilute the sample with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted sample into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for the experimental determination of solubility.

References

Spectroscopic Data for N-ethyl-2,2-dimethylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the amide compound, N-ethyl-2,2-dimethylpropanamide. This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical analysis, offering detailed spectral information and the methodologies for its acquisition. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.25 | Quartet | 2H | -CH₂- (Ethyl) |

| 1.15 | Triplet | 3H | -CH₃ (Ethyl) |

| 1.20 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

| ~7.0 (broad) | Singlet | 1H | -NH- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 178 | Quaternary | C=O (Amide) |

| 38 | Quaternary | -C(CH₃)₃ |

| 34 | Methylene | -CH₂- (Ethyl) |

| 27 | Methyl | -C(CH₃)₃ |

| 15 | Methyl | -CH₃ (Ethyl) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M - CH₃]⁺ |

| 86 | High | [M - C₃H₇]⁺ |

| 72 | High | [CH₃CH₂NHCO]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For a typical ¹H NMR experiment, a 90° pulse is applied, and the free induction decay (FID) is recorded for a set number of scans, which are then averaged. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the path of the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and passed through a capillary column to ensure purity. Upon elution from the column, the analyte enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: NMR Signal Assignments.

Caption: IR and MS Data Interpretation.

An In-depth Technical Guide to the Synthesis of N-ethyl-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-ethyl-2,2-dimethylpropanamide, a valuable amide intermediate in various chemical and pharmaceutical applications. This document details two core synthetic methodologies: the acylation of ethylamine with pivaloyl chloride and the coupling of 2,2-dimethylpropanoic acid with ethylamine using a carbodiimide reagent.

Included are detailed experimental protocols, comparative data, and reaction pathway visualizations to assist researchers in the effective synthesis and characterization of this target compound.

Introduction

This compound, also known as N-ethylpivalamide, is a tertiary amide with a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol .[1][2] Its structure features a sterically hindered tert-butyl group adjacent to the carbonyl, which can impart unique properties to molecules incorporating this moiety, such as increased metabolic stability. This makes it a compound of interest for drug development and fine chemical synthesis. This guide explores the two most common and practical methods for its preparation in a laboratory setting.

Synthesis Pathways

Two principal routes for the synthesis of this compound are presented:

-

Pathway 1: Acylation of Ethylamine with Pivaloyl Chloride. This is a direct and often rapid method involving the nucleophilic acyl substitution of pivaloyl chloride with ethylamine.[3]

-

Pathway 2: DCC-Mediated Amide Coupling. This pathway involves the coupling of 2,2-dimethylpropanoic acid (pivalic acid) with ethylamine, facilitated by a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4]

The choice between these pathways may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Acylation of Ethylamine with Pivaloyl Chloride

This method relies on the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the primary amine.

Reaction Scheme:

Caption: Acylation of Ethylamine with Pivaloyl Chloride.

Experimental Protocol:

This protocol is adapted from a similar synthesis of an N-substituted amide.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).

-

Addition of Pivaloyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred ethylamine solution over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | Pivaloyl Chloride | [3] |

| Reactant 2 | Ethylamine | [3] |

| Solvent | Dichloromethane | [3] |

| Base | Triethylamine | [3] |

| Temperature | 0 °C to room temp. | [3] |

| Reaction Time | 2-4 hours | [3] |

| Yield | Not Reported | |

| Purity | Not Reported |

Pathway 2: DCC-Mediated Amide Coupling

This method is a milder alternative to using acyl chlorides and is particularly useful when starting from the carboxylic acid. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[4] The addition of DMAP can catalyze the reaction.[3]

Reaction Workflow:

References

- 1. This compound | C7H15NO | CID 528626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-N,2-dimethylpropanamide | C7H15NO | CID 22955627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

N-ethyl-2,2-dimethylpropanamide: A Technical Safety Guide for Researchers

This in-depth technical guide provides comprehensive safety information on N-ethyl-2,2-dimethylpropanamide, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, experimental safety protocols, and handling procedures for this compound.

Chemical and Physical Properties

This compound is a tertiary amide with the molecular formula C7H15NO. For ease of comparison, its key physical and chemical properties are summarized in the table below. These computed properties are primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem[1][2] |

| Molecular Formula | C7H15NO | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14278-29-6 | PubChem[1] |

| Canonical SMILES | CCNC(=O)C(C)(C)C | PubChem[1] |

| InChI Key | ICMYVGUJSCZEMG-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 129.115364102 Da | PubChem[1] |

Hazard Identification and Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Note: This classification is advisory and should be confirmed by a comprehensive risk assessment before handling.

Experimental Safety Protocols

The toxicological data underpinning hazard classifications are derived from standardized experimental protocols. The following are detailed methodologies for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to assess the short-term toxic effects of a substance following oral administration.[3][4][5]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the subsequent step. The objective is to identify a dose that causes mortality or evident toxicity.[3]

-

Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for a period of at least 14 days.[6]

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[6]

-

The number of mortalities within each group is recorded to determine the GHS category.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[7][8][9]

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint measured is cell viability, which is indicative of skin irritation.[7][10]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated with the substance for a defined period (e.g., 60 minutes).[11]

-

Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined by a colorimetric assay (e.g., MTT assay), where viable cells convert the MTT reagent into a colored formazan product.[10]

-

The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[7][8]

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[12][13][14]

-

Principle: The test substance is applied to the eye of a single animal, and the effects are observed over a set period.[15]

-

Animal Model: The albino rabbit is the preferred species for this test.[12]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14]

-

Ocular lesions, including corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis), are scored.

-

The duration of the observation period is typically 21 days to assess the reversibility of the effects.[12][15]

-

The severity and reversibility of the ocular responses determine the classification of the substance as an eye irritant or corrosive.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling this compound.

References

- 1. This compound | C7H15NO | CID 528626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 528626: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. mbresearch.com [mbresearch.com]

- 9. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. dermatest.com [dermatest.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. nucro-technics.com [nucro-technics.com]

Potential Research Applications of N-ethyl-2,2-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2,2-dimethylpropanamide, a simple N-alkylated amide, represents a chemical scaffold with understated potential in various research and development domains. While direct biological studies on this specific molecule are not extensively documented, its structural motifs are present in compounds of significant pharmacological interest. This technical guide aims to consolidate the available physicochemical data, explore potential research applications based on analogous compounds, and provide detailed experimental protocols that can be adapted for the investigation of this compound. The exploration of such simple amide structures is crucial, as they can serve as valuable building blocks in medicinal chemistry, function as probes for enzyme-ligand interactions, and act as scaffolds for the development of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14278-29-6 | PubChem[1] |

| SMILES | CCNC(=O)C(C)(C)C | PubChem[1] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1077, 1000 | NIST Mass Spectrometry Data Center[2] |

Synthesis and Characterization

Proposed Synthetic Protocol

Reaction: Pivaloyl chloride reacts with ethylamine to form this compound.

Materials:

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Ethylamine

-

Triethylamine

-

Dry Dichloromethane (DCM)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve ethylamine in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add an equimolar amount of pivaloyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 10% NaHCO₃ solution to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a petroleum ether: ethyl acetate solvent system to yield pure this compound.

Proposed Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the product. Predicted NMR data for the related compound N-ethyl-2-methylpropanamide suggests characteristic signals for the ethyl and propanamide moieties[4].

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching frequencies.

Potential Research Applications

While direct biological data for this compound is scarce, the activities of structurally related compounds provide a basis for inferring its potential research applications.

As a Synthetic Intermediate in Drug Discovery

The pivalamide moiety is a key structural component in various pharmacologically active molecules. A notable example is the use of a related compound, 3-amino-2,2-dimethylpropionamide, as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension[5][6][7]. This suggests that this compound could serve as a valuable building block for creating libraries of novel compounds for drug screening.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The synthesis of Aliskiren, which targets renin in this pathway, highlights the importance of amide-containing intermediates.

Caption: Renin-Angiotensin System and the target of Aliskiren.

As a Probe for Enzyme Inhibition

The amide bond is a fundamental linkage in biological systems and a common motif in enzyme inhibitors. Research on N-((4-acetylphenyl)carbamothioyl)pivalamide, a more complex pivalamide derivative, has demonstrated its inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase[8][9]. This suggests that the simpler this compound could be used as a starting point or a control compound in screening for novel enzyme inhibitors.

Table of Biological Activity for a Structurally Related Pivalamide Derivative Data for N-((4-acetylphenyl)carbamothioyl)pivalamide

| Enzyme Target | IC₅₀ (ppm) | Source |

| Acetylcholinesterase (AChE) | 26.23 | [8] |

| Butyrylcholinesterase (BChE) | 30.9 | [8] |

| Urease | 91.5 | [8] |

| Alpha-amylase | 160.33 | [8] |

Proposed Experimental Protocols

Based on the potential applications, the following experimental workflows are proposed for the investigation of this compound.

General Workflow for Synthesis and Screening

Caption: Proposed workflow for synthesis and biological screening.

Detailed Protocol for Enzyme Inhibition Assay (Adapted from[8])

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.

Materials:

-

Target enzyme (e.g., Acetylcholinesterase)

-

Substrate for the enzyme (e.g., Acetylthiocholine iodide for AChE)

-

Chromogenic reagent (e.g., DTNB for AChE assay)

-

Buffer solution (e.g., Phosphate buffer, pH 8.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., Eserine for AChE)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the buffer solution to each well.

-

Add varying concentrations of this compound to the test wells. Add the solvent (DMSO) alone to the control wells and the positive control inhibitor to its designated wells.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance at a specific wavelength using the microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, while not extensively studied in isolation, belongs to a class of compounds with significant relevance in medicinal chemistry and drug discovery. Its simple structure makes it an attractive starting point for the synthesis of more complex molecules and for fundamental studies of amide-protein interactions. The provided physicochemical data, along with the proposed synthetic and experimental protocols, offer a solid foundation for researchers to explore the potential of this and related N-alkyl amides in their respective fields. Further investigation into its biological activities could unveil novel applications and contribute to the development of new therapeutic agents.

References

- 1. This compound | C7H15NO | CID 528626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 528626: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 3. N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ethyl-2-methylpropanamide | 2772-54-5 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

Navigating the Thermochemical Landscape of N-ethyl-2,2-dimethylpropanamide: A Technical Guide

For Immediate Release

LACK OF PUBLIC DATA SPURS METHODOLOGICAL FOCUS FOR N-ETHYL-2,2-DIMETHYLPROPANAMIDE THERMOCHEMISTRY

In the realm of pharmaceutical and chemical research, a thorough understanding of the thermochemical properties of molecules is paramount for process development, safety assessment, and computational modeling. This technical guide addresses the thermochemical data of this compound (CAS 14278-29-6), a tertiary amide with potential applications in various chemical syntheses. However, a comprehensive search of publicly available databases reveals a conspicuous absence of experimentally determined thermochemical data for this compound.

This guide, therefore, pivots from a simple data repository to a detailed methodological roadmap for researchers, scientists, and drug development professionals. It outlines the established experimental and computational techniques that are essential for determining the key thermochemical parameters of this compound, specifically its standard molar enthalpy of formation and standard molar enthalpy of vaporization.

Quantitative Thermochemical Data

Due to the absence of experimental values in the public domain, the following table presents computationally derived data for this compound, alongside placeholders to highlight the need for experimental verification.

Table 1: Thermochemical Data for this compound (C7H15NO)

| Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | ΔfHₘ°(l) | Data Not Available | Experimental (To be determined) |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapHₘ° | Data Not Available | Experimental (To be determined) |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | ΔfHₘ°(g) | Computational (e.g., G4/G3(MP2)) |

Experimental Protocols for Thermochemical Characterization

To obtain the crucial, yet unavailable, experimental data for this compound, the following established protocols are recommended.

Determination of the Standard Molar Enthalpy of Formation (Liquid Phase) by Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of formation of a nitrogen-containing organic compound like this compound is accurately determined using rotating-bomb calorimetry. This technique is essential to ensure the complete combustion of the compound and the dissolution of nitrogen oxides into a uniform solution for accurate correction terms.

Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the combustion bomb.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to dissolve the nitrogen oxides formed during combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the water in the calorimeter is monitored with high precision over time until a stable final temperature is reached. The bomb is rotated during the experiment to ensure a homogeneous solution of the final products.

-

Analysis of Combustion Products: The contents of the bomb are analyzed for nitric acid and any unburnt carbon.

-

Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid. The standard enthalpy of formation is then derived using Hess's law.

Determination of the Standard Molar Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Workflow:

-

Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a saturator containing the liquid this compound. The saturator is maintained at a precise and constant temperature.

-

Vapor Transport and Condensation: The carrier gas, now saturated with the vapor of the analyte, is passed through a condenser (a cold trap) where the vapor is quantitatively collected.

-

Quantification: The amount of condensed substance is determined, typically by gravimetry or chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas stream (i.e., the vapor pressure) is calculated from the amount of condensed substance, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The standard molar enthalpy of vaporization is then derived from the slope of this plot (slope = -ΔvapHₘ°/R, where R is the ideal gas constant).

Computational Protocols for Thermochemical Prediction

In the absence of experimental data, high-accuracy computational methods are invaluable for predicting thermochemical properties. The Gaussian-n (Gn) composite theories, such as G4 and G3(MP2), are well-established for their ability to yield results with "chemical accuracy" (typically within 4-5 kJ·mol⁻¹ of experimental values).[1][2]

G4 and G3(MP2) Composite Methods

These methods involve a series of well-defined ab initio molecular orbital calculations to arrive at a highly accurate total energy for a given molecule. The general workflow for calculating the gas-phase enthalpy of formation is as follows:

-

Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(2df,p) for G4 theory).[3]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with progressively larger basis sets and higher levels of electron correlation (e.g., CCSD(T)).[3]

-

Extrapolation and Corrections: The results are extrapolated to the complete basis set limit, and empirical higher-level corrections are added to compensate for known systematic deficiencies in the calculations.[3]

-

Atomization Energy Calculation: The total energy of the molecule is used to calculate the atomization energy, which is the energy required to break the molecule into its constituent atoms in the gas phase.

-

Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation at 298.15 K is then calculated by combining the computed atomization energy with the experimentally known enthalpies of formation of the constituent atoms in their standard states.[1]

Visualization of the Integrated Approach

The following diagram illustrates the logical workflow for obtaining reliable thermochemical data for this compound, emphasizing the synergy between experimental and computational approaches.

Caption: Logical workflow for obtaining and validating thermochemical data.

This guide underscores the importance of a multi-faceted approach to thermochemical characterization, especially for compounds with limited available data. By combining rigorous experimental measurements with high-accuracy computational predictions, researchers can confidently establish the fundamental thermochemical properties of this compound, thereby facilitating its potential applications in science and industry.

References

Methodological & Application

Synthesis of N-ethyl-2,2-dimethylpropanamide: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of N-ethyl-2,2-dimethylpropanamide, a secondary amide with potential applications in chemical and pharmaceutical research. Two primary synthetic routes are presented: the reaction of pivaloyl chloride with ethylamine, and the coupling of pivalic acid with ethylamine using a carbodiimide reagent.

Summary of Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Typical Yield (from Acyl Chloride) | 80-95% | General synthetic methodology |

| Typical Yield (from Carboxylic Acid) | 70-90% | General synthetic methodology |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis from Pivaloyl Chloride and Ethylamine

This method is a robust and generally high-yielding procedure for the formation of the amide bond. The reaction involves the nucleophilic acyl substitution of pivaloyl chloride with ethylamine. A base is used to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a condensed gas)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

In a separate dropping funnel, prepare a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the pivaloyl chloride solution dropwise to the cooled ethylamine solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the ammonium salt) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis from Pivalic Acid and Ethylamine using DCC Coupling

This alternative method avoids the use of an acyl chloride and directly couples the carboxylic acid with the amine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Materials and Reagents:

-

Pivalic acid (2,2-dimethylpropanoic acid)

-

Ethylamine

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask with a magnetic stir bar, dissolve pivalic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethylamine (1.0 equivalent) to the solution.

-

In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the stirred mixture of pivalic acid and ethylamine. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute hydrochloric acid (to remove any unreacted amine) and then with saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by column chromatography or distillation.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: Expected signals would include a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, a singlet for the tert-butyl group, and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: Characteristic signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the tert-butyl group are expected.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide C=O stretch is expected around 1630-1680 cm⁻¹.[4][5] A band for the N-H stretch should be visible around 3300-3500 cm⁻¹.[5][6] The N-H bend is typically observed in the 1550-1640 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (129.20 g/mol ) should be observed.

Visualizations

Experimental Workflow: Synthesis from Pivaloyl Chloride

Caption: Workflow for the synthesis of this compound from pivaloyl chloride.

Signaling Pathway: General Amide Synthesis Logic

Caption: Logical relationship of the two main synthetic routes to this compound.

References

- 1. This compound | C7H15NO | CID 528626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 528626: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 3. N-Ethyl-N,2-dimethylpropanamide | C7H15NO | CID 22955627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 5. IR Spectrum: Amides [quimicaorganica.org]

- 6. spcmc.ac.in [spcmc.ac.in]

Application Notes and Protocols for N-ethyl-2,2-dimethylpropanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2,2-dimethylpropanamide, a tertiary amide, presents itself as a potential polar aprotic solvent for various organic transformations. Its molecular structure, featuring a bulky tert-butyl group adjacent to the amide carbonyl, suggests unique steric and electronic properties that could influence reaction kinetics, selectivity, and solubility of reagents. These application notes provide an overview of its properties and potential applications based on available data, alongside generalized protocols where its use could be explored.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of this compound.[1]

| Property | Value | Unit |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 | g/mol |

| IUPAC Name | This compound | |

| CAS Number | 14278-29-6 | |

| Appearance | Not specified | |

| Boiling Point | Not specified | °C |

| Melting Point | Not specified | °C |

| Density | Not specified | g/cm³ |

| Solubility | Not specified | |

| Dipole Moment | Not specified | D |

Potential Applications in Organic Reactions

While specific documented applications of this compound as a primary solvent in organic reactions are limited in publicly available literature, its structural similarity to other N,N-disubstituted amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) suggests its potential utility in a range of transformations that benefit from polar aprotic media. These include:

-

Nucleophilic Substitution Reactions (SN1 and SN2): Its polarity can help to stabilize charged intermediates and transition states, potentially accelerating reaction rates. The aprotic nature prevents the deactivation of nucleophiles through hydrogen bonding.

-

Palladium-Catalyzed Cross-Coupling Reactions: Solvents play a critical role in dissolving the catalyst, substrates, and reagents, and in stabilizing the active catalytic species.[2] The coordinating ability of the amide functionality in this compound could be beneficial in certain cross-coupling reactions.

-

Polymer Synthesis: Certain amide-based solvents are employed in the synthesis of polymers like polyimides and poly(amic acid).[3] The solvent properties of this compound may be suitable for specific polymerization processes.

Experimental Protocols (Generalized)

The following are generalized protocols where this compound could be evaluated as a solvent. Researchers should perform initial small-scale trials to determine optimal conditions.

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol describes a general workflow for a nucleophilic substitution reaction where this compound could be used as a solvent.

Caption: General workflow for a nucleophilic substitution reaction.

Methodology:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the electrophile (1.0 equiv) and this compound as the solvent (concentration typically 0.1-1.0 M).

-

Addition of Nucleophile: Add the nucleophile (1.0-1.5 equiv) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid or in solution, it should be added dropwise.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or an appropriate aqueous solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura Coupling)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction where this compound could be investigated as a solvent.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Solvent Degassing: Degas the this compound by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes.

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add the degassed this compound (and optionally a small amount of water) to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method.

-

Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the catalyst. Separate the layers and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a polar aprotic solvent with potential applications in various organic reactions. Its utility as a substitute for more common but potentially more hazardous amide solvents warrants further investigation. The generalized protocols provided here offer a starting point for researchers to explore its performance in specific chemical transformations. Careful optimization of reaction conditions will be necessary to achieve desired outcomes. Due to the limited availability of specific application data, further research is encouraged to fully characterize the scope and limitations of this solvent in organic synthesis.

References

Application of N-ethyl-2,2-dimethylpropanamide in Peptide Chemistry: A Potential Alternative Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable solvent is critical in solid-phase peptide synthesis (SPPS) for ensuring efficient solvation of the resin, solubility of reagents, and successful coupling reactions. For decades, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the industry standard. However, concerns over their toxicity and environmental impact have spurred a search for safer and more sustainable alternatives. This document explores the potential application of N-ethyl-2,2-dimethylpropanamide, also known as N-ethylpivalamide, as a novel solvent in peptide chemistry. While direct experimental data on its use in SPPS is not yet available in published literature, its physicochemical properties suggest it may be a viable candidate. This application note provides a comparative analysis of its properties against standard solvents, proposed experimental protocols for its use, and a general synthesis protocol for the compound itself.

Physicochemical Properties and Comparison with Standard Solvents

A suitable solvent for SPPS should possess several key characteristics, including a high dielectric constant, a broad liquid range, low volatility, and the ability to effectively swell the solid support resin.[1] The tables below summarize the known physicochemical properties of this compound and compare them with those of DMF and NMP.

Table 1: General Physicochemical Properties

| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C7H15NO | C3H7NO | C5H9NO |

| Molecular Weight ( g/mol ) | 129.20[2][3] | 73.09[1] | 99.13[4] |

| Boiling Point (°C) | Not available | 153[1][5][6] | 202-204[4] |

| Melting Point (°C) | Not available | -61[5] | -24[4] |

| Density (g/cm³) | Not available | 0.949 (at 20°C)[1] | 1.028 (at 25°C)[4][7] |

| Dipole Moment (D) | Not available | 3.86 | 4.09 |

| Dielectric Constant | Not available | 36.7 (at 25°C)[1] | 32.2 (at 25°C)[7] |

Table 2: Health and Safety Information

| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Flash Point (°C) | Not available | 58 (closed cup)[1] | 91 (closed cup)[7] |

| Toxicity | Data not available | Reprotoxic, hepatotoxic | Reprotoxic |

Proposed Applications in Peptide Chemistry

Based on its structural similarity to other amide solvents, this compound is proposed as a potential solvent for various stages of solid-phase peptide synthesis.

Resin Swelling

Effective swelling of the solid-phase resin is crucial for the accessibility of reactive sites.[8] The degree of swelling is influenced by the solvent's ability to solvate the polymer matrix.[9] While experimental data for this compound is unavailable, its polar amide structure suggests it could be an effective swelling agent for common SPPS resins like polystyrene and PEG-based resins.

Amino Acid and Reagent Solubility

A key function of the solvent in SPPS is to dissolve the protected amino acids and coupling reagents to ensure efficient reaction kinetics.[10] The solubility of Fmoc-protected amino acids in polar aprotic solvents is generally good.[10][11] It is anticipated that this compound would exhibit good solubility for these compounds.

Coupling and Deprotection Steps

The solvent plays a direct role in the kinetics of the coupling and deprotection reactions. A polar aprotic environment, as would be provided by this compound, is standard for Fmoc-based SPPS.

Experimental Protocols (Proposed)

The following are proposed protocols for the use of this compound in manual Fmoc-based solid-phase peptide synthesis. These are adapted from standard procedures using DMF.[12][13]

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Rink amide or Wang resin) in a reaction vessel.

-

Add this compound (approximately 10 mL per gram of resin).

-

Allow the resin to swell at room temperature for 30 minutes with gentle agitation.

-

Drain the solvent.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine in this compound.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the addition of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with this compound (5 x 10 mL).

Protocol 3: Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in this compound.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with this compound (3 x 10 mL).

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis where this compound could be employed as the solvent.

References

- 1. kianresin.com [kianresin.com]

- 2. This compound | C7H15NO | CID 528626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 528626: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. N-METHYL-2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. manavchem.com [manavchem.com]

- 7. pt.tnjchem.com [pt.tnjchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

N-ethyl-2,2-dimethylpropanamide in Organometallic Catalysis: Application Notes and Protocols

A comprehensive search for the direct application of N-ethyl-2,2-dimethylpropanamide as a primary ligand in organometallic catalysis has yielded limited specific examples in published literature. However, the broader class of amide-containing molecules plays a significant role in modern catalysis, often as integral components of more complex ligand scaffolds or as directing groups. This document provides a general overview and representative protocols where amide functionalities are key to catalytic activity, offering a foundational understanding for researchers exploring the potential of related structures like this compound.

While direct catalytic applications of this compound as a standalone ligand are not well-documented, its structural features—a sterically hindered tertiary amide—suggest potential roles that parallel those of other amides in organometallic chemistry. Amide moieties are crucial in various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. They can influence the steric and electronic properties of the catalyst, impacting its activity, selectivity, and stability.

General Role of Amides in Catalysis

Amides can participate in catalysis in several ways:

-

As part of a larger ligand framework: Amide groups are often incorporated into multidentate ligands, where they can coordinate to the metal center through the oxygen or nitrogen atom. This coordination can influence the electronic environment of the metal and stabilize catalytic intermediates.

-

As directing groups: The amide functionality can direct a catalyst to a specific site on a substrate, enabling regioselective transformations.

-

As activators for N-C bond cleavage: In certain reactions, the amide bond itself can be activated and cleaved by a metal catalyst, allowing for the formation of new bonds. This is particularly relevant in reactions like the Buchwald-Hartwig amination.[1][2][3]

Potential Research Directions for this compound

Given the lack of specific data, the following sections outline hypothetical applications and general protocols where a sterically hindered amide like this compound could be investigated as a ligand or additive. These are based on established principles of organometallic catalysis involving related amide structures.